molecular formula C10H10O3 B3050933 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one CAS No. 2983-65-5

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3050933
CAS No.: 2983-65-5
M. Wt: 178.18 g/mol
InChI Key: HAJPCOSOWIMWFV-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one (CAS 2983-65-5) is a chalcone derivative characterized by a hydroxy-methoxy substitution pattern on its aromatic ring, which is also known as a vanilloyl group . This compound is synthesized via Claisen-Schmidt condensation and serves as a versatile key intermediate in the synthesis of bioactive hybrids and flame retardants . In scientific research, it is noted for its diverse biological activities. Studies indicate it exhibits potent antioxidant properties, effectively scavenging free radicals due to its electron-donating hydroxyl and methoxy groups . Its bioactivity profile also includes significant anticancer properties, demonstrated in vitro through the induction of apoptosis and inhibition of proliferation in various cancer cell lines, such as breast cancer (MCF-7) and cervical cancer (HeLa) cells . Furthermore, the compound shows anti-inflammatory effects by downregulating pro-inflammatory cytokines like COX-2 and TNF-alpha, as well as antimicrobial activity against a range of pathogens . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPCOSOWIMWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519257
Record name 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-65-5
Record name 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and antidiabetic activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Chalcones

Compound Name Structural Features Bioactivity/Application Key Findings Reference
1-(4-Bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one Bromo substitution at the para position of the acetophenone ring Cytotoxicity, Antiproliferative Exhibited 63% yield via sonication-assisted Claisen-Schmidt condensation; higher cytotoxicity against cancer cells compared to non-halogenated analogs.
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) Triethoxy and trimethoxy substitutions Antiproliferative (HCC cells) Induced mitochondrial apoptosis in hepatocellular carcinoma (HCC) cells, highlighting the role of bulky alkoxy groups in enhancing bioactivity.
(E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one tert-Butyl and hydroxy groups on the second aromatic ring Antioxidant, Structural Analysis Demonstrated superior radical-scavenging activity due to steric protection of phenolic groups; validated via GIAO-DFT NMR predictions.
(E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one Morpholine substitution at the acetophenone ring MAO-A Inhibition (Antidepressant) Microwave-assisted synthesis achieved higher efficiency; morpholine enhanced reversible MAO-A inhibition (IC₅₀ = 0.89 μM).
1-(4-Benzylpiperazin-1-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one Benzylpiperazine moiety Multifunctional Ligand (CNS applications) Improved blood-brain barrier permeability; 55.9% yield via alkylation reactions.
1-(4-Hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-(6-nitrobenzothiazoldiazenyl)phenyl)prop-2-en-1-one (Add. I) Nitrobenzothiazole azo group Flame Retardant Reduced flammability in polymers via radical quenching; LOI (Limiting Oxygen Index) increased by 22%.

Physicochemical Properties

  • Solubility : Electron-withdrawing groups (e.g., nitro in Add. I) reduce solubility in polar solvents, while morpholine derivatives exhibit improved water solubility .
  • Stability : tert-Butyl substitutions in (E)-1-(4-hydroxy-3-methoxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one enhance oxidative stability .
  • Crystal Packing : Hydrogen bonding in PASSOU (related compound) improves thermal stability compared to van der Waals interactions in halogenated analogs .

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are a class of flavonoids that exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific chalcone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one can be represented as follows:

C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_3

This structure includes a phenolic hydroxyl group and a methoxy group that contribute to its biological activity.

Antioxidant Activity

Chalcones are recognized for their potent antioxidant properties. Studies indicate that 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging activity. For instance, in assays using DPPH (1,1-diphenyl-2-picrylhydrazyl), this compound demonstrated an IC50 value indicative of strong antioxidant capacity. The presence of hydroxyl and methoxy groups is believed to enhance its electron-donating ability, thereby neutralizing free radicals effectively .

Anticancer Properties

Research has shown that chalcones possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. In vitro studies have demonstrated that 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle regulators such as p21 and p53 .

Table 1: Anticancer Activity of 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cell LineIC50 (μM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
HeLa12.3Cell cycle arrest at G1 phase
A54918.7Inhibition of proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can downregulate the expression of COX-2 and TNF-alpha in activated macrophages, which suggests its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties against various pathogens. Research indicates that 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one shows significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes within the bacteria .

Case Studies

Several studies highlight the therapeutic potential of this chalcone:

  • Breast Cancer Study : A study evaluated the effects of 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one on MCF-7 breast cancer cells, revealing that it reduced cell viability significantly and induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : In an animal model of arthritis, treatment with this chalcone resulted in reduced joint inflammation and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Q. Basic

  • Antiviral : Neuraminidase inhibition assays (e.g., H5N1/H1N1) with IC50 calculations.
  • Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer).
  • Neuroprotective : In vitro models of oxidative stress (e.g., SH-SY5Y cells) .

How do substituent modifications on the aromatic rings affect the compound’s bioactivity?

Advanced
Methoxy groups at the 3-position enhance lipophilicity and blood-brain barrier penetration, as seen in neuroprotective studies. Fluorine substitution at the 4-position (e.g., in (E)-1-(4-fluorophenyl) derivatives) improves antiviral potency by optimizing electrostatic interactions with neuraminidase’s non-catalytic sites. SAR studies require systematic synthesis of analogs followed by docking simulations (AutoDock Vina) and bioassays .

What crystallographic software is recommended for refining the structure of this chalcone?

Advanced
SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards. For macromolecular applications (e.g., protein-chalcone complexes), use PHENIX or REFMAC. Validate refinement with R-factor (<0.05) and R-free values, and check for hydrogen bonding (e.g., O–H⋯O interactions) using PLATON .

How can conflicting NMR and XRD data regarding molecular conformation be addressed?

Advanced
NMR detects solution-state conformers, while XRD reveals solid-state geometry. For chalcones, the E-configuration is typically dominant in both phases. If discrepancies arise (e.g., unexpected coupling constants), perform variable-temperature NMR or use NOESY to assess rotational barriers around the C=C bond. Cross-validate with DFT-derived Boltzmann populations .

What methodologies are used to assess the pharmacokinetic profile of this compound?

Q. Advanced

  • ADME-Tox : Use SwissADME or pkCSM for in silico predictions of absorption (%HIA), CYP450 metabolism, and toxicity (e.g., hERG inhibition).
  • In vitro assays : Caco-2 permeability, microsomal stability.
  • In vivo : Pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma concentrations .

What mechanistic insights explain its inhibitory activity against viral neuraminidases?

Advanced
Molecular docking (e.g., with Glide or GOLD) reveals interactions with non-catalytic sites of H5N1/H1N1 neuraminidase. Key residues include Arg152, Glu119, and Asp151. The 4-hydroxy-3-methoxyphenyl group forms hydrogen bonds, while the α,β-unsaturated ketone engages in hydrophobic interactions. Mutagenesis studies (e.g., R152K) validate binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.